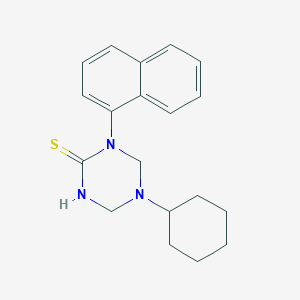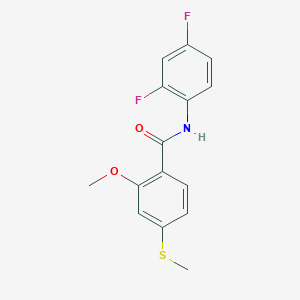
3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a chemical compound that has been the subject of extensive scientific research. It is a member of the acrylonitrile family and has been studied for its potential applications in various fields, including medicinal chemistry and material science. In
Wirkmechanismus
The mechanism of action of 3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. The compound has been shown to bind to the active site of COX-2 and prevent the production of prostaglandins. This leads to a reduction in inflammation and the prevention of cancer development. Additionally, the compound has been found to induce apoptosis in cancer cells by activating various signaling pathways that lead to cell death.
Biochemical and physiological effects:
3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the activity of COX-2 and reduces the production of prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. In vivo studies have demonstrated that the compound exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a valuable tool for studying the mechanisms of inflammation and cancer development. Additionally, the compound is relatively easy to synthesize and has been optimized to give high yields. However, one limitation of using the compound is its potential toxicity. In vitro and in vivo studies have demonstrated that the compound can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile. One direction is the development of new anti-inflammatory and anti-cancer drugs based on the compound. The potent activity of the compound against COX-2 and cancer cells makes it a promising candidate for drug development. Another direction is the study of the compound's potential applications in material science. The unique chemical structure of the compound may make it useful in the development of new materials with specific properties. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects in vivo.
Synthesemethoden
The synthesis of 3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves the reaction of 2-bromo-3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound. This method has been optimized to give high yields of the compound and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. The compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and cancer development. Additionally, it has been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
(Z)-3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-8-7-12(10-17(16)21-2)14(11-19)9-13-5-3-4-6-15(13)18/h3-10H,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLUJMWNKBALSD-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=CC=C2Br)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=CC=C2Br)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5867243.png)

![N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide](/img/structure/B5867251.png)
![1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5867252.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5867265.png)

![2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5867275.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)
![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5867308.png)


![2-chloro-1,3-dimethyl-5-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5867324.png)